molecular formula C16H21FN2O2 B608204 JN403 CAS No. 942606-12-4

JN403

Cat. No.: B608204
CAS No.: 942606-12-4
M. Wt: 292.3544
InChI Key: CKBCVTOFGWWVMT-OAHLLOKOSA-N
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Description

JN403 is a selective nicotinic acetylcholine receptor alpha7 agonist.

Scientific Research Applications

Cognitive and Neurological Applications

JN403 has been identified as a potent and selective partial agonist of the nicotinic acetylcholine receptor alpha7 (nAChR alpha7). Its involvement in central nervous system disorders, such as schizophrenia and Alzheimer's disease, is significant. Notably, this compound has demonstrated potential in facilitating learning and memory performance, as evidenced in animal models like the social recognition test in mice. It also exhibits anxiolytic-like properties in rats, suggesting its utility in anxiety-related conditions. Moreover, this compound has shown effectiveness in restoring sensory gating deficits, a feature observed in conditions like schizophrenia. The compound has demonstrated anticonvulsant potential in specific models, indicating its potential application in managing epilepsy. Additionally, this compound has been effective in reversing mechanical hyperalgesia, a type of pain, suggesting its role in pain management (Feuerbach et al., 2009).

Properties

CAS No.

942606-12-4

Molecular Formula

C16H21FN2O2

Molecular Weight

292.3544

IUPAC Name

(1-Aza-bicyclo[2.2.2]oct-3(S)--yl)-carbamic acid 1(S)-(2-fluoro-phenyl)-ethyl ester

InChI

InChI=1S/C16H21FN2O2/c17-14-4-2-1-3-12(14)7-10-21-16(20)18-15-11-19-8-5-13(15)6-9-19/h1-4,13,15H,5-11H2,(H,18,20)/t15-/m1/s1

InChI Key

CKBCVTOFGWWVMT-OAHLLOKOSA-N

SMILES

O=C(OCCC1=CC=CC=C1F)N[C@@H]2C[N@]3CCC2CC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JN403

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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